![molecular formula C25H23ClN2O3 B608040 4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid CAS No. 1300031-52-0](/img/structure/B608040.png)
4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid
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Overview
Description
This compound, also known as GSK1324726A or I-BET726, has the molecular formula C25H23ClN2O3 . It is a non-polymer and its molecular weight is 434.92 . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure with a tetrahydroquinoline core, a benzoic acid group, and a chlorophenylamino group . The InChI code for the compound is1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1
. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
BET Bromodomain Inhibitor
I-BET726 (GSK1324726A) is a potent inhibitor of BET bromodomains . Bromodomains are protein domains that recognize ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks. They play a crucial role in regulating gene expression. Inhibiting these domains can have profound antiproliferative and anti-inflammatory effects .
ApoA1 Upregulator
I-BET726 has been identified as an ApoA1 up-regulator . Apolipoprotein A1 (ApoA1) is the major protein component of high-density lipoprotein (HDL) in plasma. It helps to clear cholesterol from arteries. An increase in ApoA1 levels can potentially be used in the treatment of cardiovascular diseases.
Antiproliferative Effects
The inhibition of BET bromodomains by I-BET726 has shown to have profound antiproliferative effects . This means it can potentially be used in cancer treatment by inhibiting the proliferation of cancer cells.
Anti-inflammatory Effects
I-BET726 has shown to have anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.
Efficacy in Oncology Models
I-BET726 has shown efficacy in oncology models . This suggests that it could potentially be used in the development of cancer therapies.
Efficacy in Inflammation Models
I-BET726 has shown efficacy in inflammation models . This suggests potential applications in the treatment of various inflammatory diseases.
Safety And Hazards
properties
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid |
Citations
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